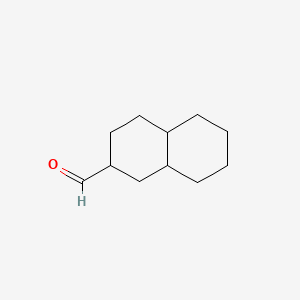

Decahydronaphthalene-2-carbaldehyde

Description

Contextualization within Polycyclic Alicyclic Systems Chemistry

Polycyclic alicyclic systems, which are organic compounds containing multiple saturated or partially unsaturated rings, are of immense importance in chemistry. The decalin framework of Decahydronaphthalene-2-carbaldehyde places it firmly within this class of molecules. The study of such systems is crucial for understanding the three-dimensional structure and reactivity of many natural products and synthetic molecules. The rigid, fused-ring structure of the decalin core imparts specific conformational constraints that influence the reactivity of the appended functional groups, such as the carbaldehyde moiety.

Research in this area often focuses on the stereoselective synthesis of these complex ring systems. The development of methods to control the relative and absolute stereochemistry of substituents on the decalin ring is a significant area of investigation. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of highly functionalized decalin derivatives, including those with carbaldehyde groups.

Significance of the Decalin Core in Synthetic Organic Chemistry

The decalin ring system is a prevalent structural motif in a vast array of natural products, including steroids, terpenoids, and alkaloids, many of which exhibit significant biological activities. acs.orgrsc.org This makes the decalin core a highly sought-after target in synthetic organic chemistry. The synthesis of the decalin framework is a key step in the total synthesis of these natural products and their analogues for drug discovery and development. whiterose.ac.uk

The aldehyde functional group in Decahydronaphthalene-2-carbaldehyde is a versatile handle for a wide range of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or used in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. masterorganicchemistry.com This versatility allows for the elaboration of the decalin core into more complex and highly functionalized molecules. For instance, the aldehyde can serve as a precursor for the introduction of side chains or the construction of additional rings.

Research Gaps and Future Directions in Decahydronaphthalene-2-carbaldehyde Studies

Despite the importance of the decalin framework, research focusing specifically on Decahydronaphthalene-2-carbaldehyde is relatively limited. Much of the existing literature describes its formation as a product in the development of new synthetic methodologies for constructing the decalin ring system, rather than exploring its own unique reactivity and applications.

Identified Research Gaps:

Comprehensive Physicochemical Data: There is a notable lack of detailed, publicly available experimental data on the physicochemical properties of Decahydronaphthalene-2-carbaldehyde, including its various stereoisomers.

Reactivity Studies: While the reactivity of aldehydes is well-established, specific studies on the reactivity of the carbaldehyde group within the conformational constraints of the decalin system are not abundant. Understanding how the stereochemistry of the decalin ring influences the reactivity of the aldehyde is an area ripe for investigation.

Applications in Materials Science: The potential use of Decahydronaphthalene-2-carbaldehyde as a monomer or building block for the synthesis of novel polymers or functional materials has not been extensively explored.

Biological Activity Screening: There is little to no information on the biological activity of Decahydronaphthalene-2-carbaldehyde itself. Screening this compound for potential pharmacological or agrochemical applications could be a fruitful area of research.

Future Directions:

Future research efforts could be directed towards filling these gaps. The synthesis of specific stereoisomers of Decahydronaphthalene-2-carbaldehyde and the detailed characterization of their properties would be a valuable contribution. Furthermore, exploring the utility of this compound as a versatile intermediate in the synthesis of complex natural products and novel functional molecules would expand its significance in organic chemistry. The development of new catalytic methods for the selective functionalization of the decalin ring, starting from Decahydronaphthalene-2-carbaldehyde, also presents an exciting avenue for future research. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMZKTTWVWRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Decahydronaphthalene 2 Carbaldehyde

Aldehyde Group Reactivity at the C2 Position

The aldehyde functional group is the primary site of reactivity in decahydronaphthalene-2-carbaldehyde. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. pearson.commasterorganicchemistry.com This inherent reactivity allows for a diverse array of chemical transformations.

Decahydronaphthalene-2-carbaldehyde readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate. researchgate.net Subsequent dehydration of the hemiaminal, often acid-catalyzed, yields the stable imine product. masterorganicchemistry.comresearchgate.net

The formation of Schiff bases from aldehydes like decahydronaphthalene-2-carbaldehyde is a versatile reaction. researchgate.netorientjchem.org For instance, condensation with sulfur-containing amines, such as 2-mercaptoaniline or S-alkyl/aryl dithiocarbazates, can lead to the synthesis of complex chelating agents. scirp.org The reaction conditions, including the choice of solvent and catalyst, can be optimized to improve reaction times and yields. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the formation of some Schiff bases. scirp.org

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| Decahydronaphthalene-2-carbaldehyde | Primary Amine | Imine (Schiff Base) |

| Thiophene-2-carboxaldehyde | Aniline | 2-thiophenylidine substituted aniline |

The electrophilic carbonyl carbon of decahydronaphthalene-2-carbaldehyde is a prime target for a variety of nucleophiles. masterorganicchemistry.compressbooks.pub These reactions proceed through a general mechanism where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol product. pressbooks.publibretexts.org

The reactivity of the aldehyde is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance around the carbonyl carbon and a greater partial positive charge on the carbonyl carbon. pressbooks.publibretexts.org

Examples of nucleophilic addition reactions include:

Cyanohydrin formation: The addition of a cyanide ion (from a source like HCN or KCN) to the aldehyde group results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. libretexts.org

Hydrate, Hemiacetal, and Acetal Formation: In the presence of water, an equilibrium can be established to form a hydrate. With alcohols, hemiacetals are formed, which can further react to form stable acetals, a useful protecting group strategy in multi-step syntheses. libretexts.org

While direct alkylation of the aldehyde itself is not typical, the aldehyde functionality can be transformed into intermediates that are amenable to alkylation. For instance, the formation of an enolate or an enamine derivative from decahydronaphthalene-2-carbaldehyde would allow for subsequent alkylation at the α-carbon. libretexts.orgmasterorganicchemistry.com These reactions are crucial for forming new carbon-carbon bonds. libretexts.org

The process generally involves the deprotonation of an α-hydrogen by a strong base to form a nucleophilic enolate, which can then react with an alkyl halide in an SN2-type reaction. libretexts.orgmasterorganicchemistry.com The choice of base is critical to avoid side reactions. libretexts.org Alternatively, visible light photoredox catalysis has emerged as a method for the direct γ-C(sp³)-H alkylation of saturated aliphatic carbonyl compounds, including derivatives of carboxylic acids, which could be conceptually applied to intermediates derived from decahydronaphthalene-2-carbaldehyde. nih.gov

Decahydronaphthalene-2-carbaldehyde can participate in aldol-type condensation reactions, a powerful tool for carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com In a typical aldol (B89426) reaction, an enolate ion (formed by deprotonating the α-carbon of a carbonyl compound) acts as a nucleophile and attacks the electrophilic carbonyl carbon of another carbonyl molecule. pressbooks.pub

In the case of decahydronaphthalene-2-carbaldehyde, it can act as the electrophilic partner in a crossed aldol condensation with a ketone or another enolizable aldehyde. wikipedia.org The reaction initially forms a β-hydroxy aldehyde (an aldol addition product), which can then undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde (an aldol condensation product). wikipedia.orgmasterorganicchemistry.com The stability of the resulting conjugated system drives the dehydration step. pressbooks.pub Intramolecular aldol condensations are also possible if a second carbonyl group is present in a suitable position within the molecule, leading to the formation of cyclic products. pressbooks.pubescholarship.org

Reductive amination is a highly effective method for the synthesis of amines from aldehydes and ketones. masterorganicchemistry.com This process involves the initial formation of an imine from decahydronaphthalene-2-carbaldehyde and a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com This two-step, one-pot procedure is a valuable alternative to the direct alkylation of amines, which can often lead to over-alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction of the intermediate imine, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine nucleophile. masterorganicchemistry.com This methodology has been successfully applied to a range of substrates, including the reductive amination of dialdehyde (B1249045) cellulose. nih.gov

Reactivity of the Decahydronaphthalene (B1670005) Ring System

The decalin ring itself is generally unreactive towards many reagents due to the presence of only C-C and C-H single bonds. noaa.govchemdad.com However, it can undergo certain reactions under specific conditions:

Oxidation: The decalin ring can be oxidized, for example, by oxygen to form a tertiary hydroperoxide. wikipedia.org

Hydrogenation/Dehydrogenation: Decalin is the saturated analog of naphthalene (B1677914) and can be prepared by the hydrogenation of naphthalene. wikipedia.org Conversely, dehydrogenation of decalin can regenerate the aromatic naphthalene system.

Ring-Opening Reactions: Under catalytic conditions, such as with HY zeolites, the decalin ring can undergo ring-opening and ring-contraction reactions. ou.edu The cis-isomer of decalin has been found to be more reactive and selective towards ring-opening products compared to the trans-isomer. ou.edu

The presence of the aldehyde group at the C2 position can influence the reactivity of the decalin ring, and conversely, the stereochemistry of the decalin ring can affect the stereochemical outcome of reactions at the aldehyde group.

C-H Functionalization Studies (e.g., Baddeley Reaction Analogues)

The functionalization of unactivated C-H bonds in aliphatic systems like the decalin core of decahydronaphthalene-2-carbaldehyde is a significant challenge in organic synthesis. nih.gov The Baddeley reaction, a classic example of an aliphatic Friedel-Crafts reaction, offers insights into the potential for such transformations. acs.org This reaction typically involves the treatment of decalin with an acyl chloride and a Lewis acid, like aluminum chloride, leading to a complex mixture of products. nih.govacs.org

While specific studies on decahydronaphthalene-2-carbaldehyde itself in Baddeley-type reactions are not extensively documented, the general mechanism involves the formation of an acylium ion that acts as a hydride acceptor from the decalin core. acs.org This generates a tertiary carbocation, which can then undergo further reactions. acs.org The presence of the aldehyde group in decahydronaphthalene-2-carbaldehyde would likely influence the reaction's course, potentially directing the C-H functionalization or participating in subsequent intramolecular reactions.

Modern approaches to C-H functionalization often employ transition-metal catalysts to achieve higher selectivity. nih.govrsc.org For instance, iron-catalyzed azidation has been shown to selectively functionalize electron-rich, tertiary C-H bonds in decalin systems. nih.govnih.gov The C-H bonds at the junction of a cis-decalin ring system are particularly reactive in these transformations. nih.gov Such methods could potentially be applied to decahydronaphthalene-2-carbaldehyde to introduce new functional groups at specific positions on the decalin core.

Ring Cleavage and Rearrangement Mechanisms

The decalin ring system of decahydronaphthalene-2-carbaldehyde is generally stable, but under certain conditions, it can undergo ring cleavage or rearrangement reactions. These transformations often proceed through carbocationic intermediates, which can be generated through various means, including treatment with strong acids or electrophilic attack. mvpsvktcollege.ac.inmasterorganicchemistry.com

One potential pathway for rearrangement involves a series of hydride and/or alkyl shifts, driven by the formation of a more stable carbocation. masterorganicchemistry.com For example, the formation of a carbocation at one of the tertiary carbons of the decalin ring could trigger a cascade of shifts, leading to a rearranged carbon skeleton. mvpsvktcollege.ac.inmasterorganicchemistry.com The presence of the aldehyde group could influence the stability of nearby carbocations and thus direct the rearrangement pathway.

Ring-rearrangement metathesis (RRM) is a powerful synthetic strategy that could, in principle, be applied to derivatives of decahydronaphthalene-2-carbaldehyde to construct complex polycyclic systems. beilstein-journals.org RRM involves a sequence of ring-opening and ring-closing metathesis reactions, driven by the release of ring strain. beilstein-journals.org While not a direct reaction of the aldehyde itself, this highlights the potential for manipulating the decalin core through modern synthetic methods.

In biological systems, the degradation of naphthalene proceeds through the formation of decahydronaphthalene-2-carboxylic acid, a close analogue of the aldehyde. researchgate.netnih.gov This process involves a series of reduction steps that ultimately lead to the cleavage of the decalin ring system. nih.gov While enzymatic, these pathways demonstrate the inherent possibility of ring cleavage under specific catalytic conditions.

Oxidation and Reduction Mechanisms of the Saturated Bicyclic Core

The aldehyde functional group of decahydronaphthalene-2-carbaldehyde is readily susceptible to both oxidation and reduction.

Oxidation:

The aldehyde can be oxidized to the corresponding carboxylic acid, decahydronaphthalene-2-carboxylic acid. masterorganicchemistry.com This transformation can be achieved using a variety of oxidizing agents. uci.edu A common method involves the use of chromic acid (generated from CrO₃, Na₂Cr₂O₇, or K₂Cr₂O₇ in the presence of H₂SO₄ and water). uci.edu The mechanism of this oxidation typically involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to yield the carboxylic acid. Another green and efficient method for aldehyde oxidation is the use of atmospheric oxygen, often in the presence of a catalyst, which proceeds through a radical mechanism. youtube.com

The saturated decalin core can also undergo oxidation, although this generally requires harsher conditions or specific catalysts. The cis isomer of decalin is known to be oxidized at a significantly faster rate than the trans isomer. chemdad.comgoogle.com This oxidation can lead to the formation of hydroperoxides. chemdad.comgoogle.com

Reduction:

The aldehyde group can be reduced to a primary alcohol, (decahydronaphthalen-2-yl)methanol. This is a common transformation in organic synthesis and can be accomplished with a variety of reducing agents. uci.edu Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reagents for this purpose. The mechanism of these reductions involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. uci.edu

The choice of reducing agent can be important. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider range of functional groups. For the selective reduction of the aldehyde in the presence of other potentially reducible groups, the milder NaBH₄ is often preferred.

Mechanistic Investigations of Key Transformations Involving Decahydronaphthalene-2-carbaldehyde

Understanding the mechanisms of reactions involving decahydronaphthalene-2-carbaldehyde is crucial for controlling reaction outcomes and developing new synthetic methodologies. Various techniques are employed to probe these mechanisms, including kinetic studies, the identification of intermediates, and isotopic labeling experiments.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies provide valuable information about the rates of chemical reactions and the factors that influence them. acs.org By measuring how the rate of a reaction changes with the concentration of reactants, temperature, or the presence of a catalyst, one can gain insights into the reaction mechanism, particularly the rate-determining step. libretexts.org For example, in the Baddeley reaction of decalin, kinetic studies have been used to determine the rate law and to support a mechanism involving hydride abstraction as a key step. acs.org

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction. annualreviews.org By determining the enthalpy and entropy of a reaction, one can predict the position of equilibrium and the feasibility of a given transformation. annualreviews.orgnist.gov For instance, the relative stability of cis- and trans-decalin has been studied, which is relevant to understanding the thermodynamics of reactions involving the decalin core. nist.gov

Interactive Data Table: Thermodynamic Data for Decahydronaphthalene Isomers

| Compound | Enthalpy of Formation (gas, kJ/mol) | Enthalpy of Combustion (liquid, kJ/mol) |

| cis-Decahydronaphthalene | -188.7 ± 1.1 | -6261.4 ± 1.0 |

| trans-Decahydronaphthalene | -197.9 ± 1.1 | -6252.1 ± 1.0 |

| Data sourced from NIST WebBook nist.gov |

This data indicates that the trans isomer is thermodynamically more stable than the cis isomer in the gas phase.

Elucidation of Reaction Intermediates

The direct observation or trapping of reaction intermediates is a powerful tool for elucidating reaction mechanisms. pearson.com In many reactions involving decahydronaphthalene-2-carbaldehyde, carbocations are proposed as key intermediates. mvpsvktcollege.ac.inmasterorganicchemistry.com These highly reactive species can be difficult to observe directly, but their existence can be inferred from the products of the reaction or through spectroscopic techniques under specific conditions. For example, in the Baddeley reaction, the formation of a tricyclic oxonium intermediate has been proposed, although later studies have suggested a mechanism involving a carbocation that cyclizes via a hydride shift. acs.org

In enzymatic reactions, such as the biosynthesis of some natural products containing a decalin core, intermediates can sometimes be isolated or trapped by using substrate analogues or by mutating the enzyme. researchgate.net For instance, studies on macrophomate (B1257912) synthase, an enzyme that catalyzes a Diels-Alder reaction, have led to the isolation of a bicyclic intermediate, providing strong evidence for the proposed mechanism. researchgate.net While not directly involving decahydronaphthalene-2-carbaldehyde, these studies provide a framework for how intermediates in complex reactions can be identified.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Kinetic Isotope Effects)

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction and to probe reaction mechanisms. researchgate.netcore.ac.uk One of the most common applications of this technique is the determination of the kinetic isotope effect (KIE), particularly the deuterium KIE (kH/kD). libretexts.orglibretexts.org

The deuterium KIE is the ratio of the rate of a reaction with a hydrogen atom at a specific position to the rate of the same reaction with a deuterium atom at that position. libretexts.org Because the C-D bond is stronger than the C-H bond, a primary KIE (typically with a value greater than 1) is observed if the C-H bond is broken in the rate-determining step of the reaction. libretexts.org

For example, if the oxidation of decahydronaphthalene-2-carbaldehyde to the corresponding carboxylic acid were to proceed through a mechanism where the abstraction of the aldehydic hydrogen is the rate-limiting step, a significant primary deuterium KIE would be expected upon replacing the aldehydic hydrogen with deuterium. nih.gov Similarly, in C-H functionalization reactions on the decalin core, the presence or absence of a KIE can help to determine whether C-H bond cleavage is involved in the rate-determining step. libretexts.org

Stereochemical and Conformational Analysis of Decahydronaphthalene 2 Carbaldehyde

Cis-Trans Isomerism of the Decahydronaphthalene (B1670005) System

The decahydronaphthalene ring system exists as two distinct diastereomers: cis-decalin and trans-decalin. pressbooks.pubchemtube3d.com This isomerism arises from the stereochemistry at the two bridgehead carbon atoms where the rings are fused. pressbooks.pub In cis-decalin, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides. pressbooks.pubmasterorganicchemistry.com These two isomers cannot be interconverted through bond rotations, such as a ring flip, and are therefore configurational isomers. nii.ac.jpfiveable.me

Both six-membered rings in each isomer adopt a chair conformation to minimize angle and torsional strain. chemtube3d.comfiveable.me In trans-decalin, the two chair rings are fused via two equatorial bonds. fiveable.me This results in a relatively flat and rigid structure. chemtube3d.com Conversely, cis-decalin involves the fusion of the two rings through one axial and one equatorial bond, leading to a bent, "tent-like" geometry. masterorganicchemistry.comfiveable.me

Conformational Preferences and Energy Differences between Isomers

The conformational preferences and relative stabilities of the decalin isomers are well-established. Trans-decalin is thermodynamically more stable than cis-decalin. nii.ac.jpox.ac.uk The energy difference is primarily attributed to unfavorable non-bonded interactions, specifically gauche-butane interactions, that are present in the cis isomer. masterorganicchemistry.com The concave shape of cis-decalin leads to steric crowding. nii.ac.jp

The energy difference between the two isomers has been experimentally determined to be approximately 2.7 to 2.8 kcal/mol. nih.gov This difference can be rationalized by analyzing the number of gauche-butane interactions. The cis isomer possesses three more gauche-butane interactions compared to the trans isomer, which accounts for the majority of the energy difference. psgcas.ac.in

Table 1: Comparison of cis- and trans-Decalin Isomers

| Property | cis-Decalin | trans-Decalin |

| Bridgehead H's | Same side (cis) | Opposite sides (trans) |

| Ring Fusion | Axial-Equatorial | Equatorial-Equatorial |

| Overall Shape | Bent, Puckered | Flat, Rigid |

| Relative Stability | Less Stable | More Stable |

| Energy Difference | Higher (by ~2.7-2.8 kcal/mol) | Lower |

| Conformational Flexibility | Flexible (Can ring flip) | Rigid (Conformationally locked) |

Influence of the C2-Carbaldehyde Substituent on Ring Conformation

The introduction of a substituent, such as a carbaldehyde group (-CHO) at the C2 position, influences the conformational equilibrium of the decalin ring system. The conformational preference of a substituent on a cyclohexane (B81311) ring is typically quantified by its A-value, which represents the free energy difference (ΔG°) between the equatorial and axial conformations. For the formyl (carbaldehyde) group, the conformational free energy (-ΔG°) has been determined to be approximately 0.8 kcal/mol, favoring the equatorial position. cdnsciencepub.com

In trans-decalin, the ring system is conformationally locked. nii.ac.jpfiveable.me Therefore, a substituent at the C2 position will be fixed in either an axial or equatorial position. Given the preference for the equatorial position, the most stable isomer of trans-decahydronaphthalene-2-carbaldehyde will have the carbaldehyde group in an equatorial orientation. An axial carbaldehyde group would introduce significant 1,3-diaxial steric interactions.

Studies on cyclohexanecarboxaldehyde (B41370) have shown that the axial conformation possesses a higher entropy. cdnsciencepub.com This suggests that while the equatorial conformer is favored enthalpically, the entropic contribution for the axial conformer is more significant.

Table 2: Conformational Energy Data for the Formyl Group on a Cyclohexane Ring

| Parameter | Value | Note |

| -ΔG° (Free Energy) | ~0.8 kcal/mol | Favors equatorial position |

| -ΔH° (Enthalpy) | 0.96 kcal/mol | Favors equatorial position |

| ΔS° (Entropy) | -0.77 cal/deg·mol | Favors axial position |

Data derived from studies on cyclohexanecarboxaldehyde and may serve as an approximation for the decalin system. cdnsciencepub.com

Determination of Absolute and Relative Stereochemistry at the C2 Position and Bridgeheads

The presence of a carbaldehyde group at C2 introduces a new stereocenter. This, combined with the stereocenters at the bridgehead carbons (C4a and C8a), leads to a number of possible stereoisomers. The introduction of a substituent at a non-bridgehead position breaks the symmetry of the parent decalin molecule, making the bridgehead carbons chiral as well. jnc-corp.co.jp

The relative stereochemistry describes the spatial relationship between these chiral centers. For example, in a cis-decalin derivative, the C2-substituent can be cis or trans relative to the bridgehead hydrogens. The absolute configuration (R/S) at each stereocenter is determined using the Cahn-Ingold-Prelog priority rules. nih.gov

The determination of this complex stereochemistry relies heavily on spectroscopic and chiroptical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry. magritek.com

1H NMR: The coupling constants (J-values) between protons can indicate their dihedral angles and thus their relative orientation (axial or equatorial). For instance, a large coupling constant between H1 and H2 would suggest a trans-diaxial relationship. In rigid systems like trans-decalin, the proton signals for axial and equatorial positions are distinct. rsc.org In flexible cis-decalin systems, time-averaged spectra are often observed unless studied at low temperatures. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments identify protons that are close in space, which is invaluable for establishing the relative configuration of substituents and the stereochemistry of the ring fusion. researchgate.net

13C NMR: The chemical shifts of the carbon atoms are sensitive to the steric environment. For example, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (the γ-gauche effect). magritek.com

Chiroptical Methods: For chiral isomers, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute configuration. nih.gov The sign and intensity of the Cotton effect, particularly for the n→π* transition of the carbonyl group in the carbaldehyde, can be related to the absolute stereochemistry of the molecule through empirical rules like the Octant Rule. nih.gov

The stereoselective synthesis of specific isomers is often required to obtain pure compounds for analysis and is a key strategy in confirming stereochemical assignments. nih.govresearchgate.net

Dynamic Conformational Processes within the Decalin Skeleton (e.g., Ring Flips in cis-Decalin)

A key difference between the decalin isomers is their conformational dynamics. Trans-decalin is a rigid, conformationally "locked" molecule. fiveable.mersc.org A ring flip is not possible because it would require the diequatorial fusion to become a diaxial fusion, which is sterically impossible as the connecting chain of four carbons is too short to bridge the required distance. ox.ac.uk

In stark contrast, cis-decalin is conformationally flexible and undergoes a rapid ring inversion at room temperature, similar to cyclohexane. nii.ac.jpchemtube3d.com The energy barrier for this process is approximately 14 kcal/mol. nii.ac.jp During this ring flip, both chair conformations invert simultaneously. This process interconverts the axial and equatorial positions of any substituents on the ring. nii.ac.jp For decahydronaphthalene-2-carbaldehyde, this means the equatorial carbaldehyde group becomes axial, and vice-versa.

This dynamic process has significant spectroscopic consequences. At room temperature, the 1H and 13C NMR spectra of cis-decalin derivatives often show single, averaged signals for protons and carbons that are rapidly interconverting between different environments. rsc.org To observe the individual conformers, low-temperature NMR studies are necessary to "freeze out" the equilibrium. cdnsciencepub.com

The cis-decalin molecule itself is chiral, but its rapid ring flip interconverts it into its non-superimposable mirror image. fiveable.mejnc-corp.co.jp This enantiomerization means that although individual conformers are chiral, the parent cis-decalin is not resolvable at room temperature and exists as a racemic mixture. rsc.orgjnc-corp.co.jp The introduction of a stable chiral center, like the C2-carbaldehyde group, results in diastereomeric conformers upon ring flipping, which will have different energies and populations.

Computational Studies and Theoretical Insights into Decahydronaphthalene 2 Carbaldehyde

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of Decahydronaphthalene-2-carbaldehyde. These methods, varying in their level of theory and computational cost, provide a foundational understanding of the molecule's intrinsic properties.

The conformational flexibility of the decalin ring system is a key determinant of its chemical behavior. Theoretical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the energies of different conformers and map out the potential energy surface.

Studies on related decalin structures have shown that the trans and cis isomers of the decahydronaphthalene (B1670005) ring have distinct stabilities and conformational preferences. The chair-chair conformation is typically the most stable for the trans-decalin ring. For the aldehyde substituent at the C-2 position, both axial and equatorial orientations must be considered. Quantum mechanical calculations help to quantify the energy differences between these various conformations, which are often separated by only a few kcal/mol. These calculations are crucial for predicting the most likely shapes the molecule will adopt in different environments.

Understanding the reactivity of Decahydronaphthalene-2-carbaldehyde requires the identification and characterization of transition states for various chemical reactions. Theoretical methods can model the progress of a reaction, locating the high-energy transition state structure that connects reactants and products.

For instance, in reactions such as aldol (B89426) additions or oxidations involving the aldehyde group, computational analysis can elucidate the reaction pathway. d-nb.info The geometry and energy of the transition state provide critical information about the reaction's feasibility and stereochemical outcome. For complex intramolecular reactions, such as the Diels-Alder reactions used to form the decalin core, transition state analysis can explain the observed diastereoselectivity by comparing the energies of competing pathways. whiterose.ac.uk Methods like the synchronous transit-guided quasi-Newton (STQN) algorithm are used to locate these critical points on the potential energy surface. sci-hub.se

Quantum mechanical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and absolute configuration. For chiral molecules like the various stereoisomers of Decahydronaphthalene-2-carbaldehyde, the prediction of Electronic Circular Dichroism (ECD) spectra is particularly important.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While QM methods provide accurate energies for specific conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of Decahydronaphthalene-2-carbaldehyde over time. By simulating the movements of atoms based on a force field, MD allows for extensive sampling of the conformational space.

MD simulations can reveal the equilibrium distribution of different conformers and the pathways for interconversion between them. This is particularly useful for flexible molecules like Decahydronaphthalene-2-carbaldehyde, where multiple low-energy conformations may be populated at room temperature. The results from MD can be combined with QM calculations in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach to refine the energies of the most relevant conformations. acs.org These simulations provide a more realistic picture of the molecule's behavior in solution or within a biological system.

Docking and Interaction Studies with Hypothetical Molecular Binding Sites

To explore the potential biological activity of Decahydronaphthalene-2-carbaldehyde, molecular docking simulations can be performed. These studies predict how the molecule might bind to the active site of a protein or other biological target.

In a typical docking study, the decahydronaphthalene-2-carbaldehyde molecule is placed into the binding pocket of a target receptor, and its orientation and conformation are optimized to maximize favorable interactions and predict a binding affinity score. For example, docking studies on compounds with a decalin core have been used to investigate their potential as inhibitors for enzymes like cyclooxygenase (COX). japsonline.commdpi.com These simulations can identify key interactions, such as hydrogen bonds involving the aldehyde group or hydrophobic interactions with the decalin ring, that contribute to binding. nih.gov Although hypothetical without a specific, confirmed target, these studies are instrumental in screening for potential biological roles and guiding the design of new, more potent derivatives.

| Computational Method | Application for Decahydronaphthalene-2-carbaldehyde | Key Insights |

| Density Functional Theory (DFT) | Calculation of conformational energies. researchgate.net | Determines the relative stability of cis/trans isomers and axial/equatorial conformers. |

| MP2 Theory | High-accuracy energy calculations for conformers. | Provides a benchmark for DFT results and more precise energy differences. |

| Transition State Searching | Analysis of reaction mechanisms (e.g., aldol, oxidation). whiterose.ac.uksci-hub.se | Elucidates reaction pathways, activation energies, and stereochemical outcomes. |

| TD-DFT | Prediction of Electronic Circular Dichroism (ECD) spectra. dtu.dknih.gov | Allows for the assignment of absolute configuration by matching with experimental spectra. |

| Molecular Dynamics (MD) | Sampling of conformational space over time. acs.org | Reveals dynamic behavior, conformer populations, and interconversion pathways. |

| Molecular Docking | Prediction of binding modes and affinities in hypothetical protein active sites. mdpi.comnih.gov | Identifies potential biological targets and key intermolecular interactions for drug design. |

Advanced Spectroscopic Characterization Techniques for Decahydronaphthalene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the connectivity and spatial arrangement of atoms.

Elucidation of Complex Stereoisomers (e.g., NOESY, COSY, HSQC Experiments)

The presence of multiple chiral centers in decahydronaphthalene-2-carbaldehyde results in a variety of stereoisomers. Distinguishing between these isomers requires advanced 2D NMR experiments.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org By analyzing the cross-peaks in a COSY spectrum, the proton-proton connectivity network within the decahydronaphthalene (B1670005) framework and the carbaldehyde group can be mapped out. longdom.orgresearchgate.net This is fundamental in establishing the relative stereochemistry of the molecule. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. This experiment is crucial for assigning the carbon resonances in the spectrum and confirming the C-H connectivities. researchgate.net For instance, the aldehyde proton would show a correlation to the aldehyde carbon, and the protons on the decalin ring would be correlated to their respective ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining the through-space proximity of protons, which is essential for elucidating the stereochemistry. researchgate.netresearchgate.net Protons that are close in space, but not necessarily bonded, will show cross-peaks in a NOESY spectrum. This information helps to differentiate between cis and trans-fused decalin rings and to determine the relative orientation of the carbaldehyde group. By combining COSY and NOESY data, a detailed three-dimensional model of a specific stereoisomer can be constructed. longdom.org

Mechanistic Probes using Isotopic Labeling (e.g., 13C and Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful tool to trace the pathways of chemical reactions and to understand reaction mechanisms.

¹³C Labeling : Incorporating ¹³C-labeled precursors into the synthesis of decahydronaphthalene-2-carbaldehyde can provide definitive information about bond formations. acs.orgnih.gov By analyzing the ¹³C NMR spectrum of the labeled product, the location of the ¹³C atoms can be determined, confirming the proposed reaction mechanism. For example, if a specific carbon atom from a starting material is expected to become the aldehyde carbon, using a ¹³C-labeled version of that starting material and observing the enhanced signal of the aldehyde carbon in the product's ¹³C NMR spectrum would validate the hypothesis. nih.gov

Deuterium Labeling : Deuterium (²H or D) labeling is often used to probe reaction mechanisms, particularly to determine which hydrogen atoms are involved in specific steps. pearson.com For instance, if a reaction step involves the abstraction of a specific proton, replacing that proton with deuterium in the starting material and then analyzing the product by mass spectrometry or NMR can reveal whether that position was affected. The use of deuterium-labeled reagents like LiAlD₄ can introduce deuterium at specific locations, allowing for detailed mechanistic investigations. pearson.com

Mass Spectrometry (MS) for Isomer Differentiation and Purity Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in formula determination. acs.orgscispace.com

For decahydronaphthalene-2-carbaldehyde, MS can be used to confirm the molecular weight of the compound. Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural clues. While standard MS may not easily differentiate between stereoisomers, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can separate isomers based on their different shapes and collision cross-sections. researchgate.net For instance, cis and trans-decalin derivatives can be separated using this technique, with the more compact cis-isomer often exhibiting a shorter drift time. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for separating and identifying isomers of decahydronaphthalene derivatives, provided they are volatile and thermally stable. plymouth.ac.ukrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iitm.ac.inrsc.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org For decahydronaphthalene-2-carbaldehyde, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. The C-H stretching vibrations of the aldehyde proton (around 2850 and 2750 cm⁻¹) and the aliphatic C-H bonds of the decalin ring (below 3000 cm⁻¹) would also be prominent. researchgate.netscholarsresearchlibrary.com

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. rsc.org It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. rsc.org While the C=O stretch is also observable in the Raman spectrum, non-polar bonds like the C-C bonds of the decalin ring often produce strong Raman signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. iitm.ac.in

Applications in Complex Molecule Synthesis and Structural Analogs of Decahydronaphthalene 2 Carbaldehyde

Decahydronaphthalene-2-carbaldehyde as a Chiral Building Block in Total Synthesis

The decalin ring system is a prevalent structural motif in a vast array of natural products, particularly in terpenoids and steroids. rsc.orgnih.gov The stereocontrolled synthesis of these complex molecules often relies on the use of chiral building blocks that can introduce multiple stereocenters in a predictable manner. Chiral versions of decahydronaphthalene-2-carbaldehyde and its precursors are valuable assets in the "chiral pool" synthesis strategy, where readily available enantiopure starting materials are used to construct complex targets. escholarship.org

The total synthesis of various natural products containing the decalin core, such as vermisporin (B1142459) and PF1052/AB4015-A, often involves the strategic introduction of an aldehyde functionality on a pre-formed decalin skeleton. researchgate.net For instance, in a synthetic approach towards cis-decalin natural products, an aldehyde precursor is a key intermediate for subsequent elaborations, including the construction of a tetramic acid moiety. researchgate.net The aldehyde group can be derived from the corresponding alcohol through oxidation or from a carboxylic acid ester via reduction.

In the total synthesis of certain bioactive molecules, a decalin aldehyde serves as a crucial branching point for the introduction of complex side chains. For example, a common strategy involves the use of a decalin intermediate which is then elaborated to the final natural product. escholarship.org While not always the 2-carbaldehyde isomer, the principles of using a decalin aldehyde as a key building block are well-established. The aldehyde allows for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to append further complexity to the decalin core.

A notable example involves the synthesis of rearranged ent-kaurene (B36324) jungermatrobrunin A, where a "chiral pool" building block is used to create a common decalin intermediate in an enantioenriched form. escholarship.org This intermediate, often possessing or being readily converted to an aldehyde, is then carried forward to the final natural product. escholarship.org

| Natural Product Target Family | Role of Decalin Aldehyde Intermediate | Key Transformations |

| Terpenoids (e.g., Jungermatrobrunin A) | Introduction of side chains and further ring systems. | Aldol condensation, Wittig reaction, Grignard addition. |

| Tetramic Acid-Bearing Decalins | Precursor for the formation of the tetramic acid moiety. | Aminolysis/Dieckmann condensation cascade. researchgate.net |

| Rearranged ent-kaurenes | Key building block from the chiral pool. | C-H functionalization, oxidative coupling. escholarship.org |

Synthesis of Spirocyclic Systems Incorporating the Decahydronaphthalene (B1670005) Moiety

Spirocyclic systems, where two rings share a single atom, are a common feature in many natural products and pharmaceutically active compounds. The decalin framework provides a rigid and sterically defined scaffold for the construction of spirocycles. Decahydronaphthalene-2-carbaldehyde and its derivatives can be utilized in the synthesis of spiro-decalin systems, particularly those involving heterocyclic rings.

One prominent example is the stereoselective synthesis of spiro-decalin oxindole (B195798) derivatives. jyu.finih.govuniroma1.itresearchgate.net These compounds are of significant interest due to their potential biological activities. The synthesis often involves a sequential organocatalytic Michael-domino Michael/aldol reaction. jyu.finih.govuniroma1.itresearchgate.net In a typical sequence, a Michael adduct is first formed from a cyclohexanone (B45756) derivative and a nitroalkene. This adduct then undergoes a domino Michael/aldol reaction with a 3-alkylideneoxindole in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the spiro-decalin oxindole. While this specific example doesn't directly start with decahydronaphthalene-2-carbaldehyde, the resulting spiro-decalin scaffold highlights the importance of functionalized decalins in constructing such systems. The aldehyde functionality on the decalin ring could serve as a synthetic handle to introduce the necessary components for spirocyclization.

The general strategy for constructing spiro-decalin systems often involves the reaction of a functionalized decalin with a bifunctional reagent. The aldehyde group of decahydronaphthalene-2-carbaldehyde is a prime site for initiating such reactions. For instance, it can react with a diol to form a spiro-acetal or with an amino alcohol to form a spiro-oxazolidine.

| Spirocyclic System | Synthetic Strategy | Key Reagents/Intermediates |

| Spiro-decalin oxindoles | Sequential organocatalytic Michael-domino Michael/aldol reaction. jyu.finih.govuniroma1.itresearchgate.net | Cyclohexanone derivatives, nitroalkenes, 3-alkylideneoxindoles, DBU. jyu.finih.govuniroma1.itresearchgate.net |

| Spiro-decalin acetals | Acetal formation. | Diols, acid catalyst. |

| Spiro-decalin oxazolidines | Condensation reaction. | Amino alcohols. |

Exploration of Decalin-Based Derivatives with Novel Structural Features

The functionalization of the decalin scaffold is a key area of research aimed at generating novel molecules with diverse properties. Decahydronaphthalene-2-carbaldehyde serves as a versatile starting point for the synthesis of a wide range of derivatives.

Decahydronaphthalene-2-carboxylic acid is a direct oxidation product of decahydronaphthalene-2-carbaldehyde. Standard oxidation methods, such as the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed for this transformation. The resulting carboxylic acid is a valuable intermediate for further synthetic modifications, including the formation of amides and esters.

The synthesis of decahydronaphthalene-2-carboxylic acid has been reported in the context of identifying and assessing the toxicity of naphthenic acids found in oil sands. plymouth.ac.uk In these studies, the carboxylic acid is often synthesized via hydrogenation of the corresponding naphthalene (B1677914) carboxylic acid. plymouth.ac.uk

The esters of decahydronaphthalene-2-carboxylic acid can be prepared through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, esters can be synthesized directly from the aldehyde. rsc.org For example, methylene (B1212753) diesters can be efficiently synthesized from aldehydes and dichloromethane (B109758) (DCM) with tert-butyl hydroperoxide (TBHP) in water. rsc.org

| Derivative | Synthetic Method | Key Reagents |

| Decahydronaphthalene-2-carboxylic acid | Oxidation of the aldehyde | KMnO₄, Jones reagent |

| Decahydronaphthalene-2-carboxylic acid | Hydrogenation of naphthalene-2-carboxylic acid plymouth.ac.uk | H₂, catalyst (e.g., Ni, Rh) plymouth.ac.uk |

| Esters of Decahydronaphthalene-2-carboxylic acid | Fischer Esterification masterorganicchemistry.com | Alcohol, acid catalyst masterorganicchemistry.com |

| Methylene diesters | Direct synthesis from aldehyde rsc.org | Dichloromethane, TBHP rsc.org |

Oxazolidine (B1195125) derivatives are important heterocyclic compounds with applications in medicinal chemistry and as chiral auxiliaries. The reaction of decahydronaphthalene-2-carbaldehyde with a β-amino alcohol leads to the formation of an oxazolidine ring fused to the decalin scaffold. This condensation reaction typically proceeds under mild conditions.

The synthesis of oxazolidine derivatives from various aldehydes, including bicyclic ones, is a well-established process. For instance, the condensation of aldehydes with 2-hydroxymethylpiperidine yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. beilstein-journals.org By analogy, the reaction of decahydronaphthalene-2-carbaldehyde with an appropriate amino alcohol would produce a decahydronaphthalene-fused oxazolidine. These reactions often proceed through a hemiaminal intermediate followed by cyclization.

The stereochemistry of the resulting oxazolidine can often be controlled by the stereochemistry of the starting decalin aldehyde and the amino alcohol. This makes the synthesis of chiral oxazolidine derivatives from enantiopure decahydronaphthalene-2-carbaldehyde a valuable strategy.

The aldehyde functionality of decahydronaphthalene-2-carbaldehyde opens the door to a wide array of other functionalized decalin analogs. These analogs are valuable for exploring structure-activity relationships in medicinal chemistry and for use as building blocks in further synthetic endeavors.

Alkenyl Decalins: The Wittig reaction of decahydronaphthalene-2-carbaldehyde with a phosphonium (B103445) ylide provides a straightforward route to alkenyl-substituted decalins. The geometry of the resulting double bond can often be controlled by the choice of the ylide and reaction conditions.

Alkynyl Decalins: The Corey-Fuchs reaction, involving the treatment of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) followed by reaction with a strong base, can be used to synthesize terminal alkynes from decahydronaphthalene-2-carbaldehyde.

Amino Decalins: Reductive amination of decahydronaphthalene-2-carbaldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the corresponding amino-substituted decalins.

The functionalization of the decalin ring itself, for example through C-H activation, offers another avenue to novel analogs. nih.govacs.org Recent advances in C-H functionalization allow for the direct introduction of various functional groups onto the decalin skeleton, although selectivity can be a challenge. unc.edu

| Functionalized Analog | Synthetic Method | Key Reagents |

| Alkenyl Decalins | Wittig Reaction | Phosphonium ylide |

| Alkynyl Decalins | Corey-Fuchs Reaction | CBr₄, PPh₃, n-BuLi |

| Amino Decalins | Reductive Amination | Amine, NaBH₃CN or NaBH(OAc)₃ |

| Hydroxymethyl Decalins | Reduction of the aldehyde | NaBH₄, LiAlH₄ |

Q & A

Q. What are the standard synthetic routes for Decahydronaphthalene-2-carbaldehyde, and how do reaction conditions influence yield?

Decahydronaphthalene-2-carbaldehyde is typically synthesized via oxidation of decahydronaphthalene-2-methanol or selective reduction of its carboxylic acid derivative. A common approach involves using DMF as a solvent with K₂CO₃ as a base to stabilize intermediates, followed by controlled oxidation with agents like pyridinium chlorochromate (PCC) . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios of reagents significantly impact yield, with side reactions such as over-oxidation to carboxylic acids requiring careful monitoring via TLC .

| Synthesis Method | Reagents/Conditions | Yield Range |

|---|---|---|

| Oxidation of 2-Methanol | PCC, CH₂Cl₂, 0°C, 2h | 60–75% |

| Reduction of Carboxylic Acid | LiAlH₄, THF, reflux, 4h | 50–65% |

Q. How can structural elucidation of Decahydronaphthalene-2-carbaldehyde be performed using spectroscopic techniques?

- NMR : ¹H NMR shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm, while ¹³C NMR confirms the carbonyl carbon at ~200 ppm. Decalin ring protons appear as multiplet clusters between δ 1.2–2.5 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and absence of -OH bands (if purified) .

- Mass Spectrometry : Molecular ion peak at m/z 166 (C₁₁H₁₈O) with fragmentation patterns indicating decalin ring stability .

Q. What are the key challenges in purifying Decahydronaphthalene-2-carbaldehyde, and how are they addressed?

Challenges include eliminating traces of carboxylic acid (from over-oxidation) and residual solvents. Silica gel chromatography with hexane:ethyl acetate (4:1) gradients effectively separates impurities. Recrystallization in ethanol at low temperatures (<10°C) improves purity (>98%) .

Advanced Research Questions

Q. How can stereochemical outcomes in Decahydronaphthalene-2-carbaldehyde derivatives be controlled during synthesis?

The decalin system introduces stereochemical complexity due to fused cyclohexane rings. Chiral catalysts like (R)-BINOL in asymmetric reductions or kinetic resolution via enzymatic methods (e.g., lipases) can achieve enantiomeric excess (ee) >90% . Computational modeling (DFT) predicts transition-state energies to optimize reaction pathways .

Q. What methodologies resolve contradictions in toxicity data for Decahydronaphthalene-2-carbaldehyde across studies?

Discrepancies in toxicity assays (e.g., LD₅₀ variations) often arise from differences in exposure routes (oral vs. inhalation) or solvent carriers. Standardized protocols (OECD Guidelines) and meta-analyses using hierarchical Bayesian models account for inter-study variability . For example, conflicting results on hepatotoxicity may require in vitro CYP450 inhibition assays to identify metabolic pathways .

Q. How can computational tools predict the reactivity of Decahydronaphthalene-2-carbaldehyde in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic aldehyde reactivity, predicting regioselectivity in nucleophilic additions. Molecular docking studies (AutoDock Vina) assess binding affinities for biological targets, guiding drug design .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying Decahydronaphthalene-2-carbaldehyde in environmental samples?

- GC-MS : Using a DB-5MS column (30 m × 0.25 mm) with splitless injection and SIM mode (m/z 166, 138) achieves detection limits of 0.1 ppb .

- HPLC-UV : C18 column, isocratic elution (acetonitrile:water 70:30), λ = 254 nm. Calibration curves show linearity (R² >0.99) in 1–100 ppm range .

Q. How can X-ray crystallography validate the structure of Decahydronaphthalene-2-carbaldehyde derivatives?

Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and bond lengths. For example, SHELXL refines hydrogen atom positions via Hirshfeld surfaces, confirming chair conformations in the decalin ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.